molecular formula C9H8ClNO2 B1395756 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole CAS No. 944897-67-0

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Cat. No.: B1395756
CAS No.: 944897-67-0
M. Wt: 197.62 g/mol
InChI Key: QGHHUVGTQMDBDW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole typically involves the chloromethylation of 6-methoxybenzoxazole. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: 2-(Azidomethyl)-6-methoxy-1,3-benzoxazole, 2-(Thiophenylmethyl)-6-methoxy-1,3-benzoxazole.

    Oxidation Reactions: 2-(Chloromethyl)-6-hydroxy-1,3-benzoxazole, 2-(Chloromethyl)-6-formyl-1,3-benzoxazole.

    Reduction Reactions: 2-(Methyl)-6-methoxy-1,3-benzoxazole.

Scientific Research Applications

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity . The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is unique due to the presence of both a chloromethyl and a methoxy group on the benzoxazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and materials science.

Properties

IUPAC Name

2-(chloromethyl)-6-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHHUVGTQMDBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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